molecular formula C13H18Cl2N2O3S B4425951 [(2,4-Dichlorophenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

[(2,4-Dichlorophenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

Cat. No.: B4425951
M. Wt: 353.3 g/mol
InChI Key: WVHPJBIDNBHVBY-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)sulfonylamine is a chemical compound that features a sulfonamide group attached to a morpholine ring and a dichlorophenyl group

Properties

IUPAC Name

2,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c14-11-2-3-13(12(15)10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPJBIDNBHVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)sulfonylamine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

2,4-Dichlorobenzenesulfonyl chloride+3-(Morpholin-4-yl)propylamine(2,4-Dichlorophenyl)sulfonylamine+HCl\text{2,4-Dichlorobenzenesulfonyl chloride} + \text{3-(Morpholin-4-yl)propylamine} \rightarrow \text{(2,4-Dichlorophenyl)sulfonylamine} + \text{HCl} 2,4-Dichlorobenzenesulfonyl chloride+3-(Morpholin-4-yl)propylamine→(2,4-Dichlorophenyl)sulfonylamine+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives of the morpholine ring.

    Hydrolysis: 2,4-dichlorobenzenesulfonic acid and 3-(morpholin-4-yl)propylamine.

Scientific Research Applications

(2,4-Dichlorophenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: The compound can be used in the development of new materials with specific chemical properties.

    Biological Research: It can be used to study the effects of sulfonamide compounds on biological systems.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichlorophenyl)sulfonyl]amine
  • (2,4-Dichlorophenyl)sulfonylamine
  • (2,4-Dichlorophenyl)sulfonylamine

Uniqueness

(2,4-Dichlorophenyl)sulfonylamine is unique due to the specific positioning of the morpholine ring and the propyl linker, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group also adds to its distinct properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dichlorophenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

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